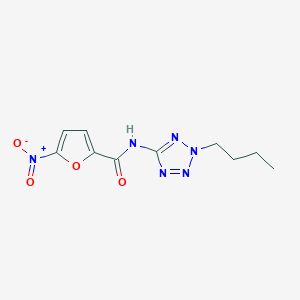
N-(2-butyl-2H-tetraazol-5-yl)-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2H-tetraazol-5-yl)-5-nitro-2-furamide, commonly known as butafosfan, is an organic compound that belongs to the family of furamides. It is a white crystalline powder that is soluble in water and commonly used in veterinary medicine. Butafosfan has gained popularity in recent years due to its various biochemical and physiological effects, making it a promising drug candidate for various applications.
Mecanismo De Acción
The mechanism of action of butafosfan is not fully understood, but it is believed to act through various pathways. It has been shown to activate the pentose phosphate pathway, which is involved in the production of NADPH, a molecule that plays a crucial role in antioxidant defense. Butafosfan has also been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Butafosfan has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, making it a potential treatment for various diseases. Butafosfan has also been shown to increase the production of ATP, a molecule that provides energy to cells. Additionally, butafosfan has been shown to increase the production of glutathione, a molecule that plays a crucial role in antioxidant defense.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butafosfan has several advantages for lab experiments. It is relatively easy to synthesize and is cost-effective, making it a feasible drug candidate for various applications. Additionally, butafosfan has been extensively studied for its various biochemical and physiological effects, making it a promising candidate for further research.
However, there are also some limitations to using butafosfan in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, butafosfan has not been extensively studied in humans, and its safety and efficacy in humans are not fully known.
Direcciones Futuras
There are several future directions for the study of butafosfan. One potential application is in the treatment of liver diseases, as butafosfan has been shown to have a protective effect on the liver. Additionally, butafosfan has shown promise as a potential treatment for cancer due to its ability to induce apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of butafosfan and its potential applications in various diseases.
Métodos De Síntesis
Butafosfan can be synthesized through a two-step process. The first step involves the reaction of 2-aminotetrazole with butyl bromide to form 2-butyl-2H-tetrazole. The second step involves the reaction of 2-butyl-2H-tetrazole with 5-nitro-2-furoic acid to form butafosfan. The synthesis of butafosfan is relatively simple and cost-effective, making it a feasible drug candidate for various applications.
Aplicaciones Científicas De Investigación
Butafosfan has been extensively studied for its various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases. Butafosfan has also been shown to have a protective effect on the liver, making it a potential treatment for liver diseases. Additionally, butafosfan has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C10H12N6O4 |
|---|---|
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
N-(2-butyltetrazol-5-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C10H12N6O4/c1-2-3-6-15-13-10(12-14-15)11-9(17)7-4-5-8(20-7)16(18)19/h4-5H,2-3,6H2,1H3,(H,11,13,17) |
Clave InChI |
SBZYJZQXPGLLLZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B251080.png)
![N-[[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B251082.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
![2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251085.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251087.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251088.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B251090.png)
![2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251093.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251095.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-propionylthiourea](/img/structure/B251097.png)
![4-ethyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251099.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B251100.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251102.png)
![2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
